molecular formula C13H13N3O2 B14938485 N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide

N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B14938485
M. Wt: 243.26 g/mol
InChI Key: GCJQNIIAVODCBU-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide is a substituted acetamide featuring two cyanomethyl groups attached to the nitrogen atom and a 4-methoxyphenyl moiety at the α-position of the acetamide backbone. The compound’s structure combines electron-withdrawing cyano groups with the electron-donating methoxy substituent on the aromatic ring, creating a unique electronic profile that may influence its reactivity, solubility, and biological activity .

The 4-methoxyphenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced bioavailability and target binding in drug candidates . The cyanomethyl substituents, being polar yet relatively small, may improve solubility in organic solvents while maintaining metabolic stability compared to bulkier groups .

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C13H13N3O2/c1-18-12-4-2-11(3-5-12)10-13(17)16(8-6-14)9-7-15/h2-5H,8-10H2,1H3

InChI Key

GCJQNIIAVODCBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N(CC#N)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with cyanomethylating agents under controlled conditions. One common method involves the use of sodium cyanide and formaldehyde in the presence of a base to introduce the cyanomethyl groups. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or other alkoxides in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Formation of substituted phenylacetamides with various functional groups.

Scientific Research Applications

N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide involves its interaction with molecular targets through its functional groups. The cyanomethyl groups can participate in nucleophilic or electrophilic reactions, while the methoxyphenyl group can engage in aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Name Substituents on N-Atom Aromatic Substituent Molecular Weight Key Properties References
N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide Cyanomethyl 4-methoxyphenyl ~289.3* High polarity, potential metabolic stability
N,N-bis(2-hydroxyethyl)-2-(4-methoxyphenyl)acetamide 2-hydroxyethyl 4-methoxyphenyl 359.46 Enhanced solubility in water, hydrogen bonding capacity
N,N-bis(acetyoxyethyl)acetamide Acetyoxyethyl None 231.28 Ester groups increase lipophilicity; hydrolytic instability
2-(1H-indol-3-yl)-N,N-bis(prop-2-en-1-yl)acetamide Allyl 1H-indol-3-yl ~284.3* Conjugated allyl groups; potential for polymerization

*Calculated based on molecular formula.

Key Observations:

  • Cyanomethyl vs. Hydroxyethyl/Acetyoxyethyl: Cyanomethyl groups impart higher polarity and chemical stability compared to hydroxyethyl derivatives, which may undergo oxidation or ester hydrolysis .
  • Aromatic Substituents: The 4-methoxyphenyl group enhances π-π stacking interactions in drug-receptor binding compared to non-aromatic or indole-containing analogs .

Biological Activity

N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a methoxy group and cyanomethyl substituents. These structural features may contribute to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity, comparable to established antibiotics.

PathogenMIC (μg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These results highlight the compound's potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In particular, its cytotoxic effects on cancer cell lines such as HeLa and MCF-7 have been documented. The compound demonstrates dose-dependent inhibition of cell proliferation, with IC50 values indicating significant efficacy.

Cell LineIC50 (μM)
HeLa15
MCF-720

Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival and proliferation, further supporting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies indicate that it may inhibit specific enzymes or pathways crucial for microbial growth and cancer cell survival. The presence of the cyanomethyl group is believed to play a significant role in these interactions.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various derivatives of acetamides, including this compound. The findings revealed that this compound exhibited superior antimicrobial activity compared to other tested derivatives, particularly against resistant strains of bacteria .
  • Anticancer Research : Another investigation focused on the anticancer properties of this compound in HeLa cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

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